molecular formula C8H13ClO B3024779 2-Chloro-1-cyclohexylethan-1-one CAS No. 1892-09-7

2-Chloro-1-cyclohexylethan-1-one

Cat. No.: B3024779
CAS No.: 1892-09-7
M. Wt: 160.64 g/mol
InChI Key: XQRGPXLSPCQVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-cyclohexylethan-1-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated ketone, characterized by a cyclohexyl group attached to an ethanone moiety with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-cyclohexylethan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1-cyclohexylethan-1-one. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1-cyclohexylethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-cyclohexylethan-1-one involves its interaction with various molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .

Comparison with Similar Compounds

    1-Cyclohexylethan-1-one: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chloro-1-phenylethan-1-one: Contains a phenyl group instead of a cyclohexyl group, leading to variations in chemical behavior and uses.

    2-Bromo-1-cyclohexylethan-1-one:

Uniqueness: 2-Chloro-1-cyclohexylethan-1-one is unique due to the presence of both a cyclohexyl group and a chlorine atom, which confer distinct chemical properties.

Properties

IUPAC Name

2-chloro-1-cyclohexylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRGPXLSPCQVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499384
Record name 2-Chloro-1-cyclohexylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-09-7
Record name 2-Chloro-1-cyclohexylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-cyclohexylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-cyclohexylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-cyclohexylethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-cyclohexylethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-cyclohexylethan-1-one
Reactant of Route 5
2-Chloro-1-cyclohexylethan-1-one
Reactant of Route 6
2-Chloro-1-cyclohexylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.